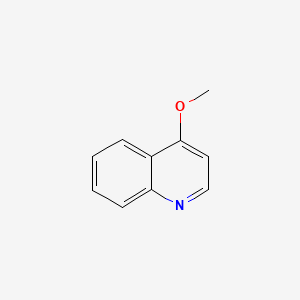

4-Methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-7-11-9-5-3-2-4-8(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTCJCUERNMVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334791 | |

| Record name | 4-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-31-8 | |

| Record name | 4-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methoxyquinoline: Structure, Properties, and Applications

Abstract

This technical guide provides an in-depth examination of 4-Methoxyquinoline (4-MQ), a heterocyclic aromatic compound of significant interest to the chemical and pharmaceutical sciences. As a key structural motif, the quinoline scaffold is prevalent in a multitude of biologically active compounds, and the specific introduction of a methoxy group at the 4-position profoundly influences its electronic properties, reactivity, and utility. This document offers a holistic overview intended for researchers, chemists, and drug development professionals, covering the fundamental chemical properties, detailed structural elucidation through spectroscopic methods, established synthetic protocols, chemical reactivity, and its applications as a versatile building block in medicinal chemistry.

Introduction to this compound

This compound (CAS No. 607-31-8) is a derivative of quinoline, a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring.[1][2] The defining feature of 4-MQ is the methoxy (-OCH₃) substituent at the C4 position of the quinoline core.[3] This electron-donating group significantly modulates the electron density of the heterocyclic ring, enhancing its nucleophilicity and influencing its interaction with biological targets. The quinoline core itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[4] Consequently, substituted quinolines like 4-MQ are crucial intermediates and target molecules in the synthesis of novel therapeutic agents, particularly in the development of antifungal and antitumor drugs.[5][6]

Molecular Structure and Spectroscopic Profile

The unambiguous characterization of this compound is fundamental to its application in research and synthesis. This is achieved through a combination of modern spectroscopic techniques.

Molecular Formula: C₁₀H₉NO[1][3] Canonical SMILES: COC1=CC=NC2=CC=CC=C21[3][7] InChIKey: RWTCJCUERNMVEZ-UHFFFAOYSA-N[3][7]

Spectroscopic Data Summary

The structural identity of this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, officially curated spectrum from a single source is not available, data from related structures and supplier databases provide a clear and consistent profile.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the quinoline system and a characteristic singlet for the methoxy group protons. Based on data for related methoxyquinolines, the methoxy singlet typically appears around 3.8-4.1 ppm.[8][9] Aromatic protons will appear further downfield, generally between 7.0 and 8.8 ppm.[8] |

| ¹³C NMR | The carbon NMR spectrum will display ten unique signals. The methoxy carbon gives a signal around 55-60 ppm.[8] The remaining nine signals in the aromatic region (approx. 103-165 ppm) correspond to the carbons of the quinoline core.[8][10] |

| Infrared (IR) | Key absorption bands are expected for C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1600 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and prominent C-O stretching from the methoxy group (approx. 1030-1250 cm⁻¹).[11] |

| Mass Spec. (MS) | The molecular ion peak (M⁺) will appear at m/z 159, corresponding to the molecular weight of 4-MQ.[3] Common fragmentation patterns would involve the loss of a methyl group (-CH₃) or the entire methoxy group (-OCH₃). |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | [1][2][3] |

| Appearance | Colorless Oil or Low-Melting Solid | [1][5] |

| Melting Point | 41°C | [1][2][5] |

| Boiling Point | ~284.7°C (estimate) | [1][2][5] |

| Density | ~1.12 g/cm³ (estimate) | [1][5][12] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][2][5] |

| pKa | 6.37 ± 0.13 (Predicted) | [1][5] |

| Flash Point | 89.7°C | [1][12] |

Synthesis and Manufacturing

The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing routes to this scaffold. For 4-substituted quinolines, the Conrad-Limpach and Gould-Jacobs reactions are particularly relevant.

General Synthetic Approach: Conrad-Limpach Reaction

A common and robust method for synthesizing 4-hydroxyquinolines, which are direct precursors to 4-methoxyquinolines, is the Conrad-Limpach reaction.[13][14] The process involves two key stages:

-

Condensation: An aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

-

Cyclization: The enamine undergoes thermal cyclization at high temperatures to form the 4-hydroxyquinoline.

The resulting 4-hydroxyquinoline can then be readily converted to this compound via Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base.

Detailed Experimental Protocol: Synthesis of 4-Hydroxyquinoline Precursor

This protocol is a generalized representation based on the Conrad-Limpach methodology and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Objective: To synthesize a 4-hydroxyquinoline intermediate.

Materials:

-

Substituted Aniline

-

Ethyl Acetoacetate

-

Dowtherm A (or other high-boiling solvent)

-

Ethanol

-

Catalytic amount of acid (e.g., p-toluenesulfonic acid)

Procedure:

-

Step 1: Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of the substituted aniline and ethyl acetoacetate in a suitable solvent like ethanol. Add a catalytic amount of p-toluenesulfonic acid.

-

Step 2: Reflux: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue reflux until no more water is evolved.

-

Step 3: Solvent Removal: Remove the ethanol under reduced pressure to yield the crude enamine intermediate.

-

Step 4: Cyclization: Add the crude enamine to a flask containing a high-boiling solvent such as Dowtherm A, pre-heated to ~250°C.

-

Step 5: Reaction & Isolation: Maintain the high temperature for 15-30 minutes. The cyclization product often precipitates upon cooling.

-

Step 6: Purification: Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified 4-hydroxyquinoline.

Causality Note: The high temperature in the cyclization step is critical to overcome the activation energy barrier for the 6-π electrocyclization reaction that forms the quinoline ring system. The choice of a high-boiling, thermally stable solvent like Dowtherm A is essential for achieving and maintaining this temperature safely.

Synthesis Workflow Diagram

Caption: Conrad-Limpach synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the electron-rich benzene ring, the electron-deficient pyridine ring, and the activating effect of the C4-methoxy group.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong activating, ortho, para-directing group. However, in the quinoline system, the situation is more complex. The pyridine ring is deactivated towards EAS. Therefore, electrophilic attack preferentially occurs on the benzene portion of the molecule (positions 5, 6, 7, and 8). The C4-methoxy group strongly activates the C5 and C3 positions through resonance. While the C3 position is on the deactivated pyridine ring, the C5 position on the benzene ring is significantly activated, making it a primary site for reactions like nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic Aromatic Substitution

While less common, nucleophilic attack can occur, particularly at the C2 position, which is activated by the ring nitrogen. The presence of the C4-methoxy group can further influence this reactivity. In some cases, the methoxy group itself can be displaced by strong nucleophiles, especially if there are activating groups elsewhere on the ring.[15]

Reactions at the Methoxy Group

A synthetically valuable transformation is the cleavage of the methyl ether to yield the corresponding 4-hydroxyquinoline (4-quinolone).[16] This demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. This reaction is crucial as it unmasks a hydroxyl group, providing a versatile handle for further functionalization through esterification or etherification.[16]

Reactivity Pathway Diagram

Caption: Key reactivity pathways for this compound.

Applications in Research and Drug Development

The this compound scaffold is a cornerstone in the development of therapeutic agents due to its favorable physicochemical properties and versatile reactivity.

| Application Area | Description and Examples |

| Antifungal Agents | This compound is used as a key reactant in the synthesis of hybrid molecules like quinoline-4-yl-oxadiazoles, which have demonstrated potent activity against various fungal strains.[2][5] |

| Anticancer Research | The quinoline core is integral to many kinase inhibitors used in oncology.[17] Derivatives of 4-anilinoquinolines, which can be synthesized from 4-MQ precursors, have shown significant antiproliferative activity against cancer cell lines like HeLa and BGC823.[6] |

| Antimalarial Drugs | Historically, 4-substituted quinolines are famous for their antimalarial properties (e.g., Chloroquine). Research continues to explore new derivatives for combating drug-resistant malaria strains. |

| Organic Synthesis | It serves as a valuable building block for more complex heterocyclic systems. Its functional groups can be manipulated to construct elaborate molecular architectures for materials science and medicinal chemistry.[16] |

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood.[18][19]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][5][19]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[20] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[18][20] Seek medical attention if symptoms persist.

Conclusion

This compound is a molecule of considerable scientific importance, bridging fundamental organic chemistry with applied pharmaceutical research. Its unique electronic structure, conferred by the C4-methoxy substituent on the privileged quinoline scaffold, dictates its chemical behavior and establishes its role as a versatile synthetic intermediate. The detailed understanding of its properties, synthesis, and reactivity outlined in this guide serves to empower researchers in leveraging this compound for the discovery and development of novel chemical entities with significant therapeutic potential.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

This compound | C10H9NO | CID 521938 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Chemical Reactivity of Methoxy 4- O -Aryl Quinolines: Identification of Glutathione Displacement Products in Vitro and in Vivo. (n.d.). ResearchGate. [Link]

-

Supporting Information For - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

- New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents. (n.d.).

-

This compound (C10H9NO) - PubChemLite. (n.d.). PubChemLite. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.). MDPI. [Link]

-

4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem. (n.d.). National Institutes of Health. [Link]

-

4-bromo-6-methoxyquinoline - ChemSynthesis. (2025). ChemSynthesis. [Link]

-

4-Methoxyisoquinoline | C10H9NO | CID 3785489 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC. (n.d.). National Institutes of Health. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). MDPI. [Link]

-

Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.). MDPI. [Link]

-

1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). (n.d.). Human Metabolome Database. [Link]

-

IR spectra for 4-methoxycinnamic acid and 4-methoxycinnamates of Co(II), Ni(II), Nd(III) and Gd(III) - ResearchGate. (n.d.). ResearchGate. [Link]

-

Identifying Molecules from Mass Spec and IR Spec - Instrumental Analysis Part 8 - YouTube. (2023). YouTube. [Link]

Sources

- 1. This compound [chembk.com]

- 2. This compound | 607-31-8 [chemicalbook.com]

- 3. This compound | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound CAS#: 607-31-8 [m.chemicalbook.com]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 8. rsc.org [rsc.org]

- 9. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. 4-Methoxyisoquinoline | 36034-54-5 | Benchchem [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. echemi.com [echemi.com]

- 19. aksci.com [aksci.com]

- 20. fishersci.com [fishersci.com]

A Technical Guide to the Biological Frontier of 4-Methoxyquinoline Derivatives

Introduction: The Quinoline Scaffold and the Influence of 4-Methoxy Substitution

The quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]

The introduction of a methoxy group (-OCH₃) at the 4-position of the quinoline ring significantly alters the molecule's physicochemical properties. This substitution can modulate lipophilicity, hydrogen bonding capacity, and electronic distribution, thereby influencing the compound's pharmacokinetic profile and its interactions with biological targets.[2][4] This guide provides a comprehensive technical overview of the multifaceted biological activities of 4-methoxyquinoline derivatives, focusing on quantitative data, mechanistic insights, and detailed experimental methodologies to empower researchers in drug discovery and development.

Part 1: Anticancer Activity of this compound Derivatives

Derivatives of the quinoline scaffold are prominent in oncology for their potent anticancer properties, which are exerted through diverse mechanisms to halt cancer cell proliferation and trigger cell death.[1][5] The this compound core is a key feature in numerous compounds investigated for their potential as cytotoxic and antiproliferative agents.

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are often multifactorial, targeting key cellular processes essential for tumor growth and survival.

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can modulate the expression of key apoptosis-related proteins. For instance, treatment with specific quinoline derivatives has been observed to decrease the levels of the anti-apoptotic protein Bcl-2 while increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53.[6] This shift in the Bcl-2/Bax ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in cell death.

-

Cell Cycle Arrest: Disruption of the cell cycle is another critical anticancer strategy. Some this compound derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase.[6][7] This is achieved by down-regulating the expression of key cell cycle proteins such as cyclin B1 and cyclin-dependent kinase 1 (cdk1), which are essential for the G2 to M phase transition.[6] By preventing cells from dividing, these compounds effectively inhibit tumor proliferation.[7]

-

Inhibition of Tubulin Polymerization: The microtubule network is a vital component of the cellular cytoskeleton and is a well-established target for anticancer drugs. Several quinoline derivatives have been identified as tubulin polymerization inhibitors, targeting the colchicine binding site.[7] By disrupting microtubule dynamics, these compounds interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptotic cell death.[7]

Quantitative Analysis of Cytotoxic Activity

The anticancer potency of this compound derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit cell growth by 50%.[1] A lower IC₅₀ value signifies greater potency. The table below summarizes the reported in vitro cytotoxic activities of various derivatives against human cancer cell lines.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Anilino-8-methoxyquinoline | BGC-823 (Gastric) | 4.65 | [8] |

| 4-Anilino-8-methoxyquinoline | HeLa (Cervical) | 7.15 | [8] |

| 5-Bromo-6,8-dimethoxy-quinoline | HT-29 (Colon) | Varies | [9] |

| Quinolyl-thienyl chalcone | VEGFR-2 Kinase Assay | 0.0734 | [5] |

| Quinoline-chalcone hybrid | A549 (Lung) | 1.91 | [5] |

| Quinoline-chalcone hybrid | K-562 (Leukemia) | 5.29 | [5] |

| 4-Amino-7-substituted-quinoline | Various | Varies (some more potent than doxorubicin) | [10] |

Experimental Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[1] The causality behind this protocol lies in the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, BGC-823) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib, Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.[1]

Part 2: Antimicrobial Activity of this compound Derivatives

The emergence of antimicrobial resistance presents a severe threat to global health, necessitating the development of new therapeutic agents.[11][12] Quinoline derivatives have a long history in combating infectious diseases, and 4-methoxy substituted variants are being actively investigated for their antibacterial and antifungal properties.[13][14]

Mechanisms of Antimicrobial Action

This compound derivatives can disrupt microbial viability through several mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: A primary target for quinolone-based antibiotics is the bacterial enzyme DNA gyrase (topoisomerase II) and, in some cases, topoisomerase IV.[14] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting their function, these compounds prevent the bacterial cell from replicating its DNA and ultimately lead to cell death.[14]

-

Inhibition of Peptide Deformylase (PDF): Some novel quinoline derivatives have been designed as inhibitors of the peptide deformylase (PDF) enzyme.[15][16] PDF is an essential bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized proteins. Its inhibition is lethal to bacteria, making it an attractive target for new antibiotics.[15]

-

Disruption of Cell Wall Integrity: The integrity of the microbial cell wall is critical for survival. Some derivatives may act as fungal cell wall disruptors, though the precise mechanisms are still under investigation.[15] Evidence from protein leakage assays suggests that some compounds can create pores in the cell membrane, leading to the loss of cellular contents and cell death.[14]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.[15]

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [13] |

| Quinoline-hydroxyimidazolium hybrid | Mycobacterium tuberculosis H37Rv | 10 | [13] |

| Quinoline-hydroxyimidazolium hybrid | Cryptococcus neoformans | 15.6 | [13] |

| 6-amino-4-methyl-1H-quinoline-2-one deriv. | Bacillus cereus | 1.56 | [15] |

| 7-Methoxyquinoline-sulfonamide | Escherichia coli | 7.812 | [14] |

| 8-Methoxy-4-methyl-quinoline deriv. | Various bacteria | Potent activity reported | [17][18] |

| Quinoline-thiazole deriv. | Staphylococcus aureus | 7.81 | [19] |

| Quinoline-thiazole deriv. | Candida albicans | 1.95 | [19] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism. This protocol is self-validating through the inclusion of positive (growth) and negative (sterility) controls.

Step-by-Step Methodology:

-

Microorganism Preparation: Inoculate a single colony of the test microorganism (e.g., S. aureus, E. coli) into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivative in CAMHB. The typical concentration range tested is from 0.06 to 128 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well containing the serially diluted compound. The final volume in each well should be 100-200 µL.

-

Controls: Include several control wells on each plate:

-

Growth Control: Wells containing only the broth and the microorganism (no compound).

-

Sterility Control: Wells containing only sterile broth (no microorganism or compound).

-

Positive Drug Control: Wells containing a known antibiotic (e.g., Ciprofloxacin, Gentamicin) to validate the assay's sensitivity.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15] The results can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader.

Part 3: Anti-inflammatory Activity of this compound Derivatives

Chronic inflammation is a key pathological feature of numerous diseases. Quinoline derivatives have been explored for their anti-inflammatory potential, with the ability to modulate key inflammatory pathways.[3][20]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of this compound derivatives are mediated by their interaction with various components of the inflammatory cascade.

-

Inhibition of Pro-inflammatory Mediators: A key mechanism is the suppression of pro-inflammatory cytokines and enzymes. Certain 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives have been shown to potently inhibit the formation of Tumor Necrosis Factor-alpha (TNF-α) and the release of enzymes like β-glucuronidase and lysozyme from inflammatory cells.[21]

-

Targeting Specific Receptors: More targeted mechanisms have also been identified. The derivative N-(4-methoxyphenyl) quinoline-8-sulfonamide was found to reduce the inflammatory response in fibroblast-like synoviocytes by directly binding to and inhibiting the Receptor (calcitonin) Activity Modifying Protein 1 (RAMP1).[22] This inhibition restores the balance of Gαi/Gαs signaling and up-regulates cAMP, thereby suppressing the inflammatory response.[22]

-

Suppression of Superoxide Generation: Some derivatives are effective inhibitors of superoxide anion generation induced by stimuli like fMLP in neutrophils, indicating an ability to counteract oxidative stress associated with inflammation.[21]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential is assessed by measuring the inhibition of various inflammatory markers or processes, with results often presented as IC₅₀ values.

| Derivative Class | Assay | IC₅₀ (µM) | Reference |

| 2-(furan-2-yl)-4-phenoxyquinoline | TNF-α Formation Inhibition | 2.3 | [21] |

| 2-(furan-2-yl)-4-phenoxyquinoline | β-Glucuronidase Release Inhibition | 5.0 | [21] |

| 2-(furan-2-yl)-4-phenoxyquinoline | Lysozyme Release Inhibition | 4.6 | [21] |

| 2-(furan-2-yl)-4-phenoxyquinoline | Superoxide Generation Inhibition | 2.2 | [21] |

| N-phenyl-4-hydroxy-2-quinolone | LOX Inhibition | 10 | [3] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and widely used in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[23][24] The scientific rationale is that the subcutaneous injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be quantified. The ability of a test compound to reduce this edema indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Handling: Use male Wistar rats (160-180g).[24] Acclimatize the animals for at least one week before the experiment. House them under standard laboratory conditions with a 12-hour light/dark cycle. Fast the animals overnight before the experiment but allow free access to water.

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., 0.5% CMC solution).

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III, IV, etc.: Test Groups (this compound derivative at different doses).

-

-

Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.[23][24]

-

Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) to the respective groups.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.[24]

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.[23]

-

Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the post-treatment paw volume. The percentage inhibition of edema is calculated using the following formula:

-

% Inhibition = [1 - (Vt / Vc)] x 100

-

Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.[24] Statistical significance is typically determined using ANOVA followed by a post-hoc test.

-

References

- The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide - Benchchem. (n.d.).

- Experimental evaluation of anti inflammatory agents | PPTX - Slideshare. (n.d.).

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.).

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - MDPI. (n.d.).

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020).

- Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. (2021).

- New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents. (n.d.).

- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022).

- The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed. (n.d.).

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review - Neuroquantology. (2022).

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. (2023).

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).

- Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (2023).

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019).

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (2024).

- Experimental Designs for Clinical Studies With - Anti-Inflammatory Drugs - by SW Dawley, DVM. (n.d.).

- The Biological Frontier of 4-Methoxycinnoline Derivatives: A Technical Guide for Drug Discovery - Benchchem. (n.d.).

- N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis - PubMed. (2024).

- (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. - ResearchGate. (2025).

- A Comparative Analysis of 4-Methoxycinnoline and Quinazoline Derivatives in Anticancer Research - Benchchem. (n.d.).

- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC - NIH. (n.d.).

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. (n.d.).

- Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed. (n.d.).

- (PDF) A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives - ResearchGate. (n.d.).

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (n.d.).

- Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs. (n.d.).

- 4-Methoxycinnoline: A Comprehensive Technical Guide - Benchchem. (n.d.).

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022).

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (n.d.).

- Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed. (2003).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 6. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neuroquantology.com [neuroquantology.com]

- 10. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. scielo.br [scielo.br]

- 24. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Methoxyquinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Among its numerous derivatives, the 4-methoxyquinoline moiety has emerged as a particularly compelling framework for the design of novel therapeutic agents. The introduction of a methoxy group at the 4-position profoundly influences the molecule's physicochemical properties, including its electron density distribution, lipophilicity, and hydrogen bonding capacity. These modifications can enhance metabolic stability, improve bioavailability, and critically, modulate interactions with biological targets. This technical guide provides a comprehensive exploration of the this compound scaffold, delving into its synthesis, diverse biological activities, mechanisms of action, and structure-activity relationships. We will traverse its significant role in the development of anticancer and antimalarial agents, supported by quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in the rational design of next-generation therapeutics.

The Strategic Importance of the this compound Scaffold

The quinoline scaffold's prevalence in medicinal chemistry is a testament to its versatile nature. Its rigid, planar structure provides a foundation for the precise spatial orientation of functional groups, facilitating specific interactions with biological macromolecules. The nitrogen atom in the ring can act as a hydrogen bond acceptor, further contributing to target binding.

The addition of a methoxy group at the 4-position imparts several advantageous characteristics:

-

Modulation of Electronic Properties: The electron-donating nature of the methoxy group influences the electron density of the quinoline ring, which can affect its reactivity and interaction with biological targets.

-

Enhanced Lipophilicity: The methoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Metabolic Stability: The methoxy group can block potential sites of metabolism, leading to a longer half-life in the body.

-

Stereospecific Interactions: The methoxy group can participate in specific hydrogen bonding and van der Waals interactions within the binding pockets of target proteins, contributing to potency and selectivity.

These attributes have made the this compound scaffold a focal point in the quest for novel drugs to combat a range of diseases, most notably cancer and malaria.

Synthetic Strategies for Assembling the this compound Core

The construction of the this compound scaffold can be achieved through several established synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern on the quinoline ring.

Classical Named Reactions

Two of the most venerable and widely employed methods for quinoline synthesis are the Conrad-Limpach and the Doebner-von Miller reactions.

-

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate, which is then cyclized at high temperature to yield a 4-hydroxyquinoline.[3][4] The resulting 4-hydroxyquinoline can then be readily converted to the corresponding this compound via methylation.

-

Doebner-von Miller Reaction: This method utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid to generate the quinoline ring.[5][6] The α,β-unsaturated carbonyl compound can be formed in situ from the aldol condensation of aldehydes or ketones.

Modern Synthetic Approaches

Contemporary organic synthesis has introduced more versatile and efficient methods for constructing the quinoline nucleus. Palladium-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the synthesis of highly functionalized quinolines.

A general workflow for the synthesis of a this compound derivative is depicted below:

Caption: A generalized workflow for the synthesis of this compound derivatives, often initiated by a Conrad-Limpach reaction.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxyquinoline

The following protocol is adapted from a patented industrial process and provides a detailed, step-by-step method for the synthesis of a key 4-hydroxyquinoline intermediate.[7]

Step 1: Formation of the Enamine Intermediate

-

To a clean, dry 2000 L reaction kettle, add 900 kg of trimethyl orthoformate.

-

With stirring, add 240 kg of cyclic isopropylidene malonate.

-

Stir the mixture for 20 minutes to ensure homogeneity.

-

Slowly heat the reaction mixture to approximately 64°C and maintain at reflux for 2 hours.

Step 2: Aminolysis

-

To the refluxing mixture from Step 1, add 3,4-dimethoxyaniline.

-

Continue to reflux the reaction mixture.

Step 3: Isolation of the Aminolysis Product

-

After the reaction is complete, centrifuge the mixture to collect the crude product.

-

Wash the crude product with methanol and collect the refined solid by centrifugation.

-

Dry the refined solid in an oven at 45-50°C for 22-25 hours.

Step 4: Cyclization

-

In a separate reaction kettle, add diphenyl ether and heat.

-

Add 200 kg of the dried, refined solid from Step 3 to the hot diphenyl ether.

-

Heat the reaction mixture for 2-3 hours.

-

Monitor the reaction progress by sampling and analysis.

-

Upon completion, centrifuge the mixture to obtain the crude cyclized product.

Step 5: Purification

-

To a third reaction kettle, add dichloromethane and the crude product from Step 4.

-

Stir the mixture at room temperature for 1 hour.

-

Centrifuge the mixture to isolate the purified 4-hydroxy-7-methoxyquinoline.

-

Dry the final product to obtain the finished 4-hydroxy-7-methoxyquinoline.

Biological Activities and Therapeutic Applications

The this compound scaffold is a versatile pharmacophore that has demonstrated a broad spectrum of biological activities. Its derivatives have been extensively investigated as anticancer and antimalarial agents.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

3.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[8][9] Mutations and overexpression of EGFR are common in various cancers, making it a prime target for anticancer therapy.[10] 4-Anilinoquinoline derivatives, which often incorporate a 4-methoxy group, have been shown to be effective EGFR inhibitors.

Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

3.1.2. Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[11] The VEGFR signaling pathway is a key regulator of angiogenesis.[12][13] this compound derivatives have been developed as potent inhibitors of VEGFR, thereby disrupting the blood supply to tumors.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]

- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 13. Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Natural Occurrence and Isolation of 4-Methoxyquinoline for Drug Discovery and Development

Introduction: The Significance of 4-Methoxyquinoline

This compound and its derivatives belong to the extensive family of quinoline alkaloids, a class of nitrogen-containing heterocyclic compounds. These compounds are of substantial interest in medicinal chemistry due to their wide array of biological activities. The core quinoline structure is a fundamental scaffold in numerous natural products and synthetic drugs. The methoxy substitution at the 4-position is a key structural feature that influences the molecule's electronic properties, binding affinity, and overall bioactivity, making it a valuable target for drug discovery programs. This guide delves into the natural origins of this compound and provides a technical framework for its isolation and analysis.

Natural Occurrence: A Botanical Perspective

This compound and its derivatives are predominantly found in the plant kingdom, particularly within the Rutaceae family. Understanding the botanical distribution is the first step in harnessing these compounds for research.

Key Botanical Sources

Several plant species have been identified as sources of this compound and related alkaloids. The most notable among these are:

-

Lunasia amara Blanco : This small green shrub, found in the rainforests of Southeast Asia, is a well-documented source of a variety of quinoline alkaloids.[1] 4-Methoxy-2-phenylquinoline has been isolated from the leaves of Lunasia amara.[2][3] The plant is also known to contain other related alkaloids, including 4-methoxy-2-(3',4'-methylenedioxyphenyl) quinoline (graveoliline).[4][5]

-

Ruta graveolens L. (Common Rue) : This medicinal plant, native to the Mediterranean region, is another significant source of quinoline alkaloids.[6] While it is more commonly known for furanocoumarins, it also produces alkaloids like graveoline.[7] A new quinoline alkaloid, (4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diol, has been isolated from its leaves.[8]

-

Castanopsis cuspidata : This species has also been reported to contain this compound.[9]

-

Esenbeckia leiocarpa : From the leaves of this plant, novel 4-quinolinone alkaloids, including a 3-methoxy derivative, have been isolated.[10][11]

The following table summarizes the primary natural sources of this compound and its closely related derivatives.

| Plant Species | Family | Part of Plant | Isolated Compound(s) |

| Lunasia amara | Rutaceae | Leaves, Bark | 4-Methoxy-2-phenylquinoline, Graveoliline[2][4][5][12] |

| Ruta graveolens | Rutaceae | Leaves | (4S) 1,4-dihydro-4-methoxy-1,4-dimethyl-3-(3-methylbut-2-enyl)quinoline 2,7-diol, Graveoline[7][8] |

| Castanopsis cuspidata | Fagaceae | Not specified | This compound[9] |

| Esenbeckia leiocarpa | Rutaceae | Leaves | 3-methoxy-1-methyl-2-propyl-4-quinolone[10][11] |

Biosynthesis: The Molecular Genesis of the Methoxy-Quinoline Scaffold

The biosynthesis of quinoline alkaloids is a complex process that involves the convergence of multiple metabolic pathways. While the complete biosynthetic pathway of this compound has not been fully elucidated in all producer organisms, insights can be drawn from related alkaloid biosynthesis.

The core quinoline ring system is generally derived from anthranilic acid. The biosynthesis of many quinoline alkaloids proceeds through the condensation of anthranilic acid with other precursors.[5] For instance, 2-arylquinolines are biogenetically derived from the condensation of anthranilic acid with aromatic acids like phenylalanine and tyrosine.[5]

The origin of the methoxy group is of particular interest. In the biosynthesis of the related Cinchona alkaloids, such as quinine, it has been demonstrated that the methoxylation occurs early in the pathway, specifically on the precursor tryptamine, which is then carried through the downstream pathway.[13][14] This is accomplished by the sequential action of an oxidase and a methyltransferase.[13] It is plausible that a similar enzymatic mechanism involving a specific methyltransferase is responsible for the methoxylation of a quinoline precursor in the biosynthesis of this compound.

The proposed biosynthetic logic is illustrated in the following diagram:

Caption: Proposed biosynthetic pathway for this compound.

Isolation and Purification: A Step-by-Step Technical Protocol

The isolation of this compound from its natural sources requires a systematic approach involving extraction, fractionation, and purification. The following protocol is a generalized yet detailed methodology that can be adapted based on the specific plant material and available laboratory equipment.

Extraction of Crude Alkaloids

The initial step is to extract the total alkaloidal content from the plant material.[15]

Step 1: Preparation of Plant Material

-

Obtain fresh or dried plant material (e.g., leaves of Lunasia amara).

-

Thoroughly wash the fresh material to remove any contaminants.

-

Dry the material in a shaded, well-ventilated area or in an oven at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

-

Grind the dried material into a fine powder to increase the surface area for efficient extraction.

Step 2: Solvent Extraction

-

The choice of solvent is critical and depends on the polarity of the target compounds.[16] For alkaloids, a common approach is acid-base extraction.

-

Macerate the powdered plant material in an acidic aqueous solution (e.g., 5% acetic acid or hydrochloric acid) for 24-48 hours. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous medium.

-

Filter the mixture to separate the acidic extract from the solid plant residue.

-

Basify the acidic extract with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Perform a liquid-liquid extraction of the basified aqueous solution with an immiscible organic solvent such as dichloromethane, chloroform, or ethyl acetate. Repeat this step multiple times to ensure complete extraction of the alkaloids into the organic phase.[2]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

Fractionation and Purification

The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound. Column chromatography is a standard and effective technique for this purpose.[16]

Step 3: Column Chromatography

-

Stationary Phase: Silica gel is a commonly used adsorbent for the separation of moderately polar compounds like quinoline alkaloids.

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, methanol). This is known as gradient elution. The choice of the solvent system is crucial and may require preliminary optimization using Thin Layer Chromatography (TLC).

-

Fraction Collection: Collect the eluate in a series of fractions.

Monitoring and Final Purification

Step 4: Thin Layer Chromatography (TLC)

-

Monitor the separation process by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system.

-

Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Combine the fractions containing the compound of interest based on their TLC profiles.

Step 5: Recrystallization or Preparative HPLC

-

The combined fractions may be further purified by recrystallization from a suitable solvent to obtain pure crystalline this compound.

-

Alternatively, for higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[10]

The overall workflow for the isolation and purification of this compound is depicted in the following diagram:

Caption: Workflow for the isolation and purification of this compound.

Analytical Characterization: Structure Elucidation and Purity Assessment

Once isolated, the identity and purity of this compound must be confirmed using a combination of spectroscopic and spectrometric techniques.[17]

| Analytical Technique | Purpose | Expected Observations for this compound |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the molecule, characteristic of the quinoline chromophore. | Characteristic absorption maxima for the quinoline ring system. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | Peaks corresponding to C-H aromatic, C=C aromatic, C=N, and C-O-C (ether) stretching vibrations. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula. | A molecular ion peak corresponding to the exact mass of this compound (C10H9NO). Fragmentation patterns can further support the structure.[17] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. | ¹H NMR: Signals in the aromatic region for the quinoline protons and a characteristic singlet for the methoxy group protons. ¹³C NMR: Resonances for all 10 carbon atoms, with the methoxy carbon appearing at a characteristic chemical shift. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all proton and carbon signals.[17] |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the isolated compound. | A single sharp peak in the chromatogram indicates a high degree of purity. |

Conclusion and Future Perspectives

This compound stands out as a promising natural product for further investigation in drug discovery. Its presence in various medicinal plants underscores the importance of ethnobotany in identifying novel therapeutic leads. The methodologies outlined in this guide provide a robust framework for the isolation and characterization of this compound, enabling researchers to obtain high-purity material for biological screening and further chemical modification. Future research should focus on optimizing isolation protocols for scalability, exploring the full biosynthetic pathway to enable synthetic biology approaches for its production, and conducting extensive pharmacological profiling to unlock its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-methoxy-2-phenylquinoline - Wikidata [wikidata.org]

- 4. researchgate.net [researchgate.net]

- 5. bio-conferences.org [bio-conferences.org]

- 6. Phytochemicals from Ruta graveolens Activate TAS2R Bitter Taste Receptors and TRP Channels Involved in Gustation and Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytotoxins from the leaves of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New quinoline alkaloid from Ruta graveolens aerial parts and evaluation of the antifertility activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isolation, structure, and synthesis of novel 4-quinolinone alkaloids from Esenbeckia leiocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. plantarchives.org [plantarchives.org]

- 16. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Emergent Role of 4-Methoxyquinoline in Oncology: A Mechanistic Deep Dive

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Cancer Therapeutics

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with profound pharmacological activities. Within this esteemed class, 4-methoxyquinoline and its derivatives are emerging as a focal point of intensive research in the quest for novel anticancer agents. The strategic placement of a methoxy group at the 4-position significantly modulates the electronic and steric properties of the quinoline core, enhancing its interaction with various biological targets implicated in cancer progression. This guide synthesizes the current understanding of the multifaceted mechanisms of action employed by this compound derivatives in cancer cells, offering a technical framework for researchers and drug development professionals. We will dissect the core signaling pathways disrupted by these compounds, from the induction of programmed cell death to the arrest of cellular proliferation and motility, substantiated by experimental evidence and detailed protocols.

Core Mechanisms of Action of this compound Derivatives in Cancer Cells

The anticancer effects of this compound derivatives are not orchestrated by a single mechanism but rather a symphony of targeted disruptions to key cellular processes. These compounds have been demonstrated to induce apoptosis, trigger cell cycle arrest, and inhibit metastatic processes through the modulation of critical signaling pathways.

Induction of Programmed Cell Death: Apoptosis and Autophagy

A primary mechanism through which this compound derivatives exert their cytotoxic effects is the induction of programmed cell death, encompassing both apoptosis and, in some contexts, autophagy.

Apoptosis: Numerous studies have highlighted the potent pro-apoptotic activity of this compound derivatives. For instance, certain novel 4-methoxy-substituted compounds have been shown to exhibit potent cytotoxicity by inducing apoptosis through the intrinsic pathway[1]. This pathway is characterized by mitochondrial membrane potential loss and the activation of caspases. One notable derivative, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e), was found to significantly induce apoptosis in ovarian cancer cells, evidenced by morphological changes, DNA fragmentation, and a decrease in the anti-apoptotic protein Bcl-2, alongside an increase in the pro-apoptotic protein Bax and the tumor suppressor p53[2]. Furthermore, some 4-anilinoquinolinylchalcone derivatives, which incorporate the this compound scaffold, trigger apoptosis in breast cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspases 3 and 7[3].

Autophagy: In addition to apoptosis, some quinoline derivatives can induce autophagic cell death. The compound 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been observed to induce both apoptosis and autophagy simultaneously in pancreatic cancer cells[4]. This autophagic response was characterized by the formation of cytoplasmic vacuoles and an increase in the expression of autophagy markers like LC3-II and Beclin-1[4].

Cell Cycle Arrest: Halting the Proliferative Machinery

The uncontrolled proliferation of cancer cells is a hallmark of the disease. This compound derivatives have been shown to effectively halt this process by inducing cell cycle arrest at various checkpoints (G1, S, and G2/M phases).

G2/M Phase Arrest: A significant body of evidence points to the ability of quinoline derivatives to induce arrest at the G2/M transition. One study demonstrated that a 4-phenylquinolin-2(1H)-one derivative caused G2/M arrest in ovarian cancer cells by down-regulating the expression of cyclin B1 and its partner kinase, cdk1[2]. Another oral quinoline derivative, MPT0B392, was identified as a novel microtubule-depolymerizing agent that causes mitotic arrest, ultimately leading to apoptosis[5]. This disruption of microtubule dynamics is a common mechanism for inducing G2/M arrest.

S and G1 Phase Arrest: While G2/M arrest is prominent, other quinoline derivatives have been reported to induce arrest in the S and G1 phases. For example, a tetracyclic-condensed quinoline compound was found to be a DNA intercalator, leading to cell cycle arrest in both the S and G2/M phases in leukemia cells[6]. Furthermore, the natural alkaloid Fangchinoline has been shown to induce G1-phase arrest in breast cancer cells by reducing the expression of cyclins D1, D3, and E, and increasing the expression of CDK inhibitors p21/WAF1 and p27/KIP1[7].

Inhibition of Metastasis: Curbing Cancer Cell Invasion and Migration

The metastatic cascade is a major cause of cancer-related mortality. Emerging evidence suggests that this compound derivatives can interfere with this process. The quinoline derivative 6MN-4-AQ has been shown to inhibit cell migration and invasion in pancreatic cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9[4]. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion. The study also noted a suppression of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis, indicated by the reduced expression of proteins like SLUG, snail, and vimentin[4].

Key Signaling Pathways Modulated by this compound Derivatives

The diverse anticancer activities of this compound derivatives stem from their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers[8]. The quinoline derivative 6MN-4-AQ has been shown to suppress the Akt/mTOR pathway in pancreatic cancer cells, leading to the induction of autophagy and apoptosis[4]. Inhibition of this pathway is a well-established strategy in cancer therapy, and the ability of this compound derivatives to modulate this cascade underscores their therapeutic potential.

The MAPK/JNK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress and can regulate both cell survival and apoptosis[8][9]. The quinoline derivative MPT0B392 was found to induce apoptosis in leukemic cells through the activation of JNK[5]. This suggests that some this compound derivatives may exert their pro-apoptotic effects by modulating the delicate balance of MAPK signaling.

The following diagram illustrates the key signaling pathways affected by this compound derivatives.

Caption: Signaling pathways modulated by this compound derivatives.

Quantitative Analysis of Cytotoxic Activity

The cytotoxic potential of this compound derivatives has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4'-Isopropylphenylamino)-8-methoxyquinoline (2i) | HeLa (Cervical Cancer) | 7.15 | [10] |

| 4-(4'-Isopropylphenylamino)-8-methoxyquinoline (2i) | BGC-823 (Gastric Cancer) | 4.65 | [10] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 (Pancreatic Cancer) | 2-16 (Concentration-dependent) | [4] |

| 4-methoxy-substituted khellactone derivative (12e) | Various Cancer Cells | 6.1-9.2 | [1] |

| 4-anilinoquinolinylchalcone derivatives | Huh-7 (Liver Cancer), MDA-MB-231 (Breast Cancer) | < 2.03 | [3] |

| Quinoline-based dihydrazone derivatives | MCF-7 (Breast Cancer) | 7.016 - 7.05 | [11] |

Experimental Protocols for Mechanistic Studies

To elucidate the mechanisms of action of this compound derivatives, a series of well-established experimental protocols are employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Treat cancer cells with the this compound derivative at the desired concentration for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be Annexin V- and PI-positive.

Cell Cycle Analysis by Flow Cytometry

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by staining the cellular DNA with a fluorescent dye such as propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry. The amount of DNA in a cell correlates with the phase of the cell cycle.

Protocol:

-

Treat cancer cells with the this compound derivative for the desired time.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The data is then used to generate a histogram to determine the percentage of cells in each phase of the cell cycle[12].

The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of a this compound derivative.

Caption: Experimental workflow for mechanistic studies.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its potential as a privileged structure in the design of novel anticancer agents. The derivatives synthesized to date exhibit a remarkable breadth of mechanistic diversity, from inducing various forms of programmed cell death to halting the cell cycle and curbing metastasis. Their ability to modulate critical signaling pathways such as the PI3K/Akt/mTOR and MAPK cascades provides a solid foundation for their further development.

Future research should focus on several key areas. Firstly, a more systematic exploration of the structure-activity relationships (SAR) is crucial to optimize the potency and selectivity of these compounds. Secondly, while in vitro studies have been promising, a greater emphasis on in vivo efficacy and toxicity profiling in preclinical animal models is necessary to translate these findings into clinical applications. Finally, the identification of specific molecular targets for the most potent this compound derivatives will be instrumental in designing the next generation of targeted cancer therapies. The continued investigation of this versatile scaffold holds significant promise for enriching the arsenal of therapeutic options available to combat cancer.

References

-

Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway. (2022). PubMed. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Retrieved from [Link]

-

Synthesis and cytotoxic activities of novel 4-methoxy-substituted and 5-methyl-substituted (3′S,4′S)-(−)-cis-khellactone derivatives that induce apoptosis via the intrinsic pathway. (2017). ResearchGate. Retrieved from [Link]

-

An oral quinoline derivative, MPT0B392, causes leukemic cells mitotic arrest and overcomes drug resistant cancer cells. (2017). Oncotarget. Retrieved from [Link]

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

A Novel Naphthotriazolyl-4-oxoquinoline Derivative that Selectively Controls Breast Cancer Cells Survival Through the Induction of Apoptosis. (2018). PubMed. Retrieved from [Link]

-

DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells. (n.d.). PubMed. Retrieved from [Link]

-

In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines. (2021). PubMed. Retrieved from [Link]

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation. (n.d.). PubMed. Retrieved from [Link]

-

Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. (n.d.). MDPI. Retrieved from [Link]

-

Thymoquinone Enhances Paclitaxel Anti-Breast Cancer Activity via Inhibiting Tumor-Associated Stem Cells Despite Apparent Mathematical Antagonism. (2020). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fangchinoline induces G1 arrest in breast cancer cells through cell-cycle regulation - PubMed [pubmed.ncbi.nlm.nih.gov]